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2-Nitro-5-sulfamoylbenzoic acid

Cat. No.: B13308133
M. Wt: 246.20 g/mol
InChI Key: BJEMGRMOUSXXNV-UHFFFAOYSA-N
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Description

Overview of Substituted Benzoic Acids in Organic Synthesis and Medicinal Chemistry Research

Benzoic acid, the simplest aromatic carboxylic acid, and its substituted derivatives are fundamental building blocks in organic synthesis and are prevalent in a vast array of natural products and synthetic compounds. wikipedia.orgsavemyexams.com The versatility of the benzoic acid scaffold stems from the reactivity of the carboxylic acid group, which can be readily converted into esters, amides, and other functional groups, and the susceptibility of the aromatic ring to electrophilic substitution reactions.

In medicinal chemistry, substituted benzoic acids are a common motif in drug molecules. The substitution pattern on the benzene (B151609) ring allows for the fine-tuning of a molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets.

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of corresponding benzyl (B1604629) alcohols or alkylbenzenes. savemyexams.comresearchgate.net For instance, the oxidation of a methyl group on a benzene ring using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) followed by acidification is a classic method for producing benzoic acid derivatives. savemyexams.com

Significance of Nitro and Sulfamoyl Functional Groups in Chemical Reactivity and Derivative Design

The presence of both a nitro (NO₂) and a sulfamoyl (SO₂NH₂) group on the benzoic acid framework significantly influences the chemical reactivity and potential applications of 2-Nitro-5-sulfamoylbenzoic acid.

The Nitro Group:

The nitro group is a strong electron-withdrawing group, a property that has profound effects on the molecule. libretexts.org Its presence deactivates the benzene ring towards electrophilic substitution and makes the carboxylic acid group more acidic. libretexts.org In the context of medicinal chemistry, the nitro group is a "functional group of interest" due to its dual nature. mdpi.com It can act as a pharmacophore, contributing to the biological activity of a molecule, but also as a toxicophore, sometimes leading to metabolic liabilities. mdpi.commdpi.com The biological activity of many nitro-containing compounds is often linked to the in vivo reduction of the nitro group. mdpi.com This bioreductive activation is a key mechanism for several antibacterial and antiparasitic drugs. mdpi.com

The Sulfamoyl Group:

The sulfamoyl group is also an important functional group in medicinal chemistry, most notably for its presence in a class of diuretics known as sulfonamides. This group can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding to biological targets. The synthesis of sulfamoylbenzoic acids often involves the chlorosulfonation of a benzoic acid derivative followed by amination. google.com

The combination of these two functional groups in this compound creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Historical and Current Research Landscape of this compound and its Structural Analogues

Research on this compound and its structural analogues has been driven by their utility as precursors in the synthesis of various biologically active compounds. For instance, related compounds like 4-chloro-3-nitro-5-sulfamoylbenzoic acid are known intermediates in the synthesis of diuretics. bldpharm.compharmaffiliates.com The reactivity of the nitro group allows for its reduction to an amino group, which can then be further functionalized. google.com

Current research continues to explore the synthetic utility of nitro compounds as versatile building blocks for pharmaceutically relevant substances. researchgate.netfrontiersin.org The development of new synthetic methodologies and the exploration of the biological activities of novel derivatives remain active areas of investigation. For example, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, an important intermediate for the diuretic furosemide (B1674285), highlights the industrial relevance of this class of compounds. google.com

Structural analogues of this compound, where the nitro group is replaced by other functionalities or its position is altered, have also been investigated. For example, 2-hydroxy-5-nitrobenzoic acid is a key intermediate in the synthesis of mesalazine, an anti-inflammatory drug. nbinno.com Another analogue, 2-nitro-5-thiocyanatobenzoic acid, is used in protein chemistry for the specific chemical cleavage of polypeptide chains at cysteine residues. sigmaaldrich.com

Scope and Objectives of the Academic Research Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are:

To detail the synthetic routes for this compound.

To analyze the influence of the nitro and sulfamoyl functional groups on the molecule's reactivity.

To summarize the known applications of this compound as a chemical intermediate.

To provide a comparative context by briefly discussing relevant structural analogues.

This review will adhere strictly to the chemical and synthetic aspects of the compound, excluding any discussion of dosage, administration, or detailed safety profiles, to maintain a clear focus on its chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O6S B13308133 2-Nitro-5-sulfamoylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O6S

Molecular Weight

246.20 g/mol

IUPAC Name

2-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)(H2,8,14,15)

InChI Key

BJEMGRMOUSXXNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Nitro 5 Sulfamoylbenzoic Acid and Its Derivatives

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Dynamics

The aromatic ring of 2-Nitro-5-sulfamoylbenzoic acid is significantly deactivated towards electrophilic aromatic substitution (SEAr) due to the presence of three strong electron-withdrawing groups: the nitro (-NO₂), sulfamoyl (-SO₂NH₂), and carboxyl (-COOH) groups. doubtnut.commasterorganicchemistry.comwikipedia.org These groups decrease the electron density of the benzene (B151609) ring, making it less attractive to electrophiles. All three groups are meta-directing. doubtnut.comlibretexts.org Therefore, any potential electrophilic substitution would be directed to the positions meta to these groups (C4 and C6), although harsh reaction conditions would be required, and yields are expected to be low. libretexts.orglibretexts.org Friedel-Crafts reactions, in particular, are generally unsuccessful on such strongly deactivated rings. doubtnut.comlibretexts.org

Conversely, the high degree of electron deficiency makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . libretexts.orgnih.govnumberanalytics.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups, especially those positioned ortho and para to a good leaving group. libretexts.orgnih.gov For SNAr to occur on this compound itself, a hydrogen atom would have to act as a leaving group, which is generally unfavorable. However, in derivatives where a leaving group (like a halogen) is present, SNAr reactions can proceed. For instance, the synthesis of the diuretic drug Furosemide (B1674285) involves the nucleophilic substitution of a chlorine atom at the C4 position of a related precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, by furfurylamine. youtube.comgpatindia.com The reaction is driven by the activation provided by the adjacent electron-withdrawing sulfamoyl and carboxyl groups.

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com The presence of the nitro group is particularly effective at stabilizing this intermediate. libretexts.orgyoutube.com The subsequent departure of the leaving group restores the aromaticity of the ring. nih.gov

Transformations of the Nitro Group: Reduction Pathways and Byproducts

The nitro group of this compound is readily reduced to an amino group (-NH₂), a key transformation in the synthesis of many pharmacologically active molecules. A variety of reducing agents can accomplish this, with the choice of reagent sometimes depending on the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

Common Reduction Methods:

Reagent/MethodConditionsCharacteristics
Catalytic Hydrogenation H₂, Pd/C or Raney NickelOften the method of choice for clean and efficient reductions. commonorganicchemistry.comyoutube.com Care must be taken as it can also reduce other functional groups. Raney Nickel may be preferred if dehalogenation is a concern. commonorganicchemistry.com
Metal/Acid Reduction Fe/HCl, SnCl₂, Zn/AcOHA classic and widely used method. wikipedia.orgcommonorganicchemistry.com It is often milder and more selective than catalytic hydrogenation, tolerating other reducible groups. commonorganicchemistry.com
Sulfide Reduction Na₂S or (NH₄)₂SUseful when acidic conditions need to be avoided. It can sometimes offer selectivity in reducing one nitro group in the presence of others. wikipedia.orgcommonorganicchemistry.com

The reduction proceeds through several intermediates. The initial two-electron reduction yields a nitroso derivative, followed by a further two-electron reduction to a hydroxylamine (B1172632) derivative. The final two-electron reduction gives the amine.

Reduction Pathway: Ar-NO₂ (Nitro) → Ar-N=O (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

Under certain conditions, side reactions can occur, leading to byproducts. For example, using metal hydrides like lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds typically leads to the formation of azo compounds (Ar-N=N-Ar) as the major product. wikipedia.orgcommonorganicchemistry.com Incomplete reduction can also result in the isolation of the hydroxylamine intermediate. wikipedia.org

Reactivity of the Sulfamoyl Group: Hydrolysis, Derivatization, and Complexation

The sulfamoyl group (-SO₂NH₂) is a key functional group that contributes significantly to the biological activity of many sulfonamide-containing drugs. Its reactivity includes hydrolysis, derivatization, and the ability to participate in non-covalent interactions.

Hydrolysis: The sulfamoyl group can undergo hydrolysis to the corresponding sulfonic acid (-SO₃H) under acidic or basic conditions, although it is generally more stable to hydrolysis than amides. acs.orgnih.gov The rate of hydrolysis is influenced by the electronic environment of the aromatic ring. researchgate.netresearchgate.net Studies on related aromatic sulfonamides show that the mechanism can proceed through nucleophilic attack at the sulfur atom. acs.orgresearchgate.net

Derivatization: The nitrogen atom of the sulfamoyl group can be further functionalized. For example, it can react with various electrophiles. A crucial reaction is its formation via the reaction of a sulfonyl chloride (Ar-SO₂Cl) with ammonia (B1221849). gpatindia.com Conversely, the sulfamoyl group itself can be used to derivatize other molecules. For instance, in the synthesis of various heterocyclic derivatives, the sulfamoyl group of furosemide has been reacted with reagents like malononitrile (B47326) and triethylorthoformate.

Complexation: The sulfamoyl group is a critical pharmacophore for interacting with biological targets. For example, in carbonic anhydrase inhibitors, the -SO₂NH₂ group binds to a zinc ion in the active site of the enzyme. nih.gov The hydrogen atoms on the nitrogen and the oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively, facilitating strong binding to protein receptors.

Carboxylic Acid Functional Group Chemistry: Esterification, Amidation, and Salt Formation

The carboxylic acid group (-COOH) in this compound is a versatile functional handle for various chemical modifications, including esterification, amidation, and salt formation. libretexts.org

Esterification: Carboxylic acids can be converted to esters (R-COOR') by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This reaction is reversible. To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For example, a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, has been converted into oxime esters. nih.gov

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. researchgate.net Therefore, the carboxylic acid usually needs to be "activated" first. Common methods for activation include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govnih.gov The resulting activated species then readily reacts with an amine to form the amide bond. This strategy is employed in the synthesis of various benzamide (B126) derivatives. nih.gov

Salt Formation: As a carboxylic acid, the compound readily reacts with bases (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This significantly increases the aqueous solubility of the compound.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. While specific kinetic and thermodynamic data for this exact molecule are not extensively documented in readily available literature, valuable insights can be drawn from studies of similar structures and reactions.

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of catalysts.

Nucleophilic Aromatic Substitution (SNAr): The kinetics of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. nih.gov The addition of the nucleophile to the aromatic ring to form the Meisenheimer complex is typically the slow, rate-determining step. nih.gov

Hydrolysis of Sulfonyl Derivatives: Studies on the hydrolysis of aromatic sulfonyl chlorides show that the reaction rates are consistent with an SN2-type mechanism at the sulfur atom. researchgate.netresearchgate.net The presence of electron-withdrawing groups, such as a nitro group, generally affects the rate of hydrolysis. researchgate.net

Furosemide Pharmacokinetics: While not a synthetic reaction, the pharmacokinetics of furosemide, a derivative, have been studied. Two-compartment models are often used to describe its behavior in the body, with reported half-lives for different phases of distribution and elimination. nih.govnih.gov

Thermodynamic Considerations: Thermodynamics determines the position of equilibrium and the feasibility of a reaction.

Sulfonylation: The sulfonation of aromatic rings is a reversible process. The position of the equilibrium depends on the reaction conditions. masterorganicchemistry.comlibretexts.org

Redox Reactions: The reduction of the nitro group is a thermodynamically favorable process. The thermodynamics of related redox reactions, such as thiol sulfenylation, have been investigated using computational methods, highlighting the influence of the local environment on reduction potentials. nih.gov

Below is a table summarizing kinetic data for the reaction of various sulfonamides with glutathione, illustrating the effect of the electronic properties (pKa) on reactivity.

Reaction Rates of Aromatic Sulfonamides with Glutathione

CompoundpKaRate Constant (k) x 10⁻³ min⁻¹
Compound X7.700.07
Compound IX7.05275

Data adapted from a study on the nonenzymatic displacement of the sulfamoyl group under simulated physiological conditions. nih.gov This demonstrates that a lower pKa (stronger acid) correlates with a faster reaction rate.

Advanced Spectroscopic Characterization for Molecular Structure Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analyses

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of 2-Nitro-5-sulfamoylbenzoic acid. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. americanpharmaceuticalreview.com

In the FT-IR spectrum of a related compound, 5-amino-2-nitrobenzoic acid, characteristic bands have been observed in the 400-4000 cm⁻¹ region. nih.gov For nitro-substituted benzoic acids, the nitro group (NO₂) typically exhibits strong stretching vibrations. Specifically, nitrobenzene (B124822) derivatives display asymmetric NO₂ stretching in the 1535 ± 30 cm⁻¹ region and symmetric stretching near 1345 ± 30 cm⁻¹. esisresearch.org For 2-nitrobenzoic acid, the FT-IR spectrum shows characteristic absorptions, and a digitized spectrum is available for detailed analysis. nist.govnist.govnist.gov The carboxylic acid group (-COOH) also presents distinct vibrational signatures, including the O-H stretch and the C=O stretch.

FT-Raman spectroscopy provides complementary information. For instance, in the analysis of 5-amino-2-nitrobenzoic acid, the FT-Raman spectrum was recorded between 400-4000 cm⁻¹. nih.gov Similarly, studies on other substituted benzoic acids, like 2-amino-5-bromobenzoic acid, have utilized FT-Raman spectroscopy in the 3500–50 cm⁻¹ range to aid in vibrational assignments. ijtsrd.com

A detailed analysis of the vibrational spectra of this compound would involve assigning the observed bands to specific molecular motions, such as stretching, bending, wagging, and twisting of the various functional groups, including the nitro (NO₂), sulfamoyl (SO₂NH₂), and carboxylic acid (COOH) moieties, as well as the vibrations of the benzene (B151609) ring. esisresearch.orgijtsrd.com

Table 1: Selected FT-IR and FT-Raman Vibrational Frequencies for Related Compounds

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
NO₂Asymmetric Stretch1505 - 1565 esisresearch.org
NO₂Symmetric Stretch1315 - 1375 esisresearch.org
COOHO-H Stretch2500 - 3300 (broad)
COOHC=O Stretch1680 - 1710
SO₂NH₂Asymmetric SO₂ Stretch~1350
SO₂NH₂Symmetric SO₂ Stretch~1160
SO₂NH₂N-H Stretch3200 - 3400

Note: The exact positions of the peaks for this compound may vary due to the specific electronic and steric environment of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 2-nitrobenzoic acid, a structurally related compound, has been documented and is available for review. nist.gov Aromatic nitro compounds are known to absorb light at wavelengths greater than 290 nm, which can induce photodegradation in certain environments. researchgate.net The presence of the nitro group, a strong chromophore, significantly influences the electronic absorption profile. The electronic spectra of such compounds are characterized by absorption bands arising from π → π* and n → π* transitions.

For a comprehensive analysis of this compound, its UV-Vis spectrum would be recorded in a suitable solvent. The resulting data, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values, would be analyzed to understand the electronic structure and conjugation within the molecule.

Table 2: UV-Vis Absorption Data for a Related Compound

CompoundSolventλmax (nm)Reference
2-Nitrobenzoic AcidNot SpecifiedAvailable Spectrum nist.gov
NitrobenzeneWater>290 researchgate.net

Note: The specific λmax values for this compound will depend on the solvent used due to solvatochromic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: The ¹H NMR spectrum of a substituted benzoic acid reveals the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling). For instance, the ¹H NMR spectrum of 2-nitrobenzoic acid in DMSO-d₆ shows distinct signals for the aromatic protons. chemicalbook.com The aromatic protons of this compound are expected to appear as a complex multiplet in the downfield region of the spectrum due to the deshielding effects of the nitro, sulfamoyl, and carboxyl groups. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, which is often exchangeable with D₂O. docbrown.info The protons of the sulfamoyl group (NH₂) would also give rise to a characteristic signal.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring of this compound will be influenced by the electron-withdrawing nature of the substituents. The carbon atom of the carboxylic acid group (C=O) will typically resonate at a downfield position. For example, the ¹³C NMR spectrum of 2-amino-5-nitrobenzoic acid has been reported. chemicalbook.com

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between protons and the carbon atoms they are directly attached to (HSQC) or separated by two or three bonds (HMBC). These 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹HAromatic (Ar-H)7.5 - 9.0Complex splitting pattern expected.
¹HCarboxylic Acid (-COOH)10 - 13Broad singlet, D₂O exchangeable.
¹HSulfamoyl (-SO₂NH₂)7.0 - 8.0May be broad.
¹³CAromatic (Ar-C)120 - 150
¹³CCarboxylic Acid (-COOH)165 - 185

Note: These are predicted ranges, and the actual chemical shifts can be influenced by the solvent and other experimental conditions.

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, HRMS would be used to confirm its elemental composition (C₇H₅N₂O₆S). The mass spectrum of 2-nitrobenzoic acid shows a molecular ion peak corresponding to its molecular weight. nih.gov

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to identify the different functional groups and their connectivity. For example, common fragmentation patterns for benzoic acid derivatives include the loss of CO₂, H₂O, and the nitro group. The fragmentation of this compound would likely involve cleavages at the carboxylic acid, nitro, and sulfamoyl groups, providing evidence for the presence and arrangement of these moieties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula.

For this compound (C₇H₅N₂O₆S), the theoretical elemental composition can be calculated. Experimental determination of the C, H, N, and S content would serve to verify the purity and confirm the empirical and molecular formula of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods for a complete characterization.

Table 4: Theoretical Elemental Composition of this compound (C₇H₅N₂O₆S)

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01784.0733.87
Hydrogen (H)1.0155.052.03
Nitrogen (N)14.01228.0211.29
Oxygen (O)16.00696.0038.69
Sulfur (S)32.07132.0712.92
Total 248.21 100.00

Single Crystal X-ray Diffraction: Determination of Solid-State Molecular and Supramolecular Structures

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The data processing leads to an electron density map, from which the positions of the individual atoms can be determined.

The crystal structure of this compound would reveal the planarity of the benzene ring and the orientation of the nitro, sulfamoyl, and carboxylic acid substituents relative to the ring. Furthermore, it would provide crucial insights into the supramolecular structure, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the packing of the molecules in the crystal lattice. For instance, the crystal structure of a related compound, N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, was confirmed by single-crystal X-ray diffraction, which also revealed the presence of an uncoordinated water molecule in the unit cell. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively complex systems like substituted benzoic acids. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) for these types of analyses.

The first step in a computational study is typically the optimization of the molecule's geometry to find the lowest energy conformation. For molecules with flexible groups, such as the carboxyl and sulfamoyl groups in 2-Nitro-5-sulfamoylbenzoic acid, this involves exploring the potential energy surface to identify stable conformers.

In a study on a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (furosemide), DFT calculations were used to determine its optimized structure. researchgate.net The calculated bond lengths and angles generally show good agreement with experimental X-ray diffraction data. For the sulfamoyl group, the S-O and S-N bond lengths are critical parameters. Substitution on the aromatic ring, such as with nitro and sulfamoyl groups, can lead to slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry. researchgate.net For instance, the C-C-C bond angles at the positions of substitution may deviate from the ideal 120°. researchgate.net The orientation of the nitro, carboxyl, and sulfamoyl groups relative to the benzene ring defines the conformational landscape of the molecule.

Table 1: Representative Calculated Bond Lengths (Å) and Bond Angles (°) for a Substituted Sulfamoylbenzoic Acid Derivative (Furosemide) using DFT/B3LYP/6-31G(d,p) Data sourced from a computational study on a related molecule, furosemide (B1674285), to illustrate typical geometric parameters. researchgate.net

ParameterBond Length (Å)ParameterBond Angle (°)
S-O (avg)1.472O-S-O121.2
S-N1.667O-S-C107.1
S-C1.779N-S-C106.8
C=O (carboxyl)1.220C-C-C (ring avg)120.0
C-O (carboxyl)1.370
N-O (nitro avg)-
C-N (nitro)-

Note: Data for nitro group parameters are not available in the cited source for furosemide.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. The resulting calculated spectrum can be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. Theoretical calculations often overestimate frequencies due to the harmonic approximation and neglect of electron correlation, so scaling factors are commonly applied.

For complex molecules, a complete assignment of the experimental spectrum is often challenging without theoretical support. Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.

Key vibrational modes for this compound would include:

Sulfamoyl group (SO₂NH₂) vibrations: Asymmetric and symmetric stretching of the SO₂ group, typically found in the 1398-1302 cm⁻¹ and 1183-1127 cm⁻¹ regions, respectively. nih.gov

Nitro group (NO₂) vibrations: Asymmetric and symmetric stretching modes.

Carboxyl group (COOH) vibrations: Stretching of the C=O bond (typically 1692-1614 cm⁻¹) and the O-H bond. nih.gov

Aromatic ring vibrations: C-H stretching and C-C stretching modes.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Benzamide (B126) Derivative Data illustrates typical vibrational assignments for key functional groups. researchgate.netnih.gov

Vibrational AssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (Amide/Sulfonamide)-3524-3294
C=O Stretch (Amide/Carboxyl)-1692-1614
SO₂ Asymmetric Stretch-1398-1302
SO₂ Symmetric Stretch-1183-1127

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, the presence of electron-withdrawing nitro (NO₂) and sulfamoyl (SO₂NH₂) groups is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. The HOMO-LUMO gap can also be used to calculate other quantum chemical parameters such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S).

In a computational study of furosemide, the HOMO was found to be distributed over the entire molecule, while the LUMO was located on the chlorobenzoic acid moiety. researchgate.net The calculated HOMO-LUMO energy gap was determined to be approximately 3.97 eV. researchgate.net

Table 3: Calculated Frontier Orbital Energies and Related Properties for Furosemide Data sourced from a computational study on a related molecule, furosemide, using TD-DFT/B3LYP/6-31G(d,p). researchgate.net

ParameterValue (eV)
HOMO Energy-6.44
LUMO Energy-2.47
Energy Gap (ΔE)3.97

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro, sulfamoyl, and carboxyl groups, as these are highly electronegative atoms. The hydrogen atoms of the carboxyl and sulfamoyl groups, along with parts of the aromatic ring, would likely exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's crystal packing and biological activity.

To gain a more quantitative understanding of local reactivity, DFT can be used to calculate reactivity descriptors like Fukui functions and local softness. These concepts are rooted in conceptual DFT and help to identify which atoms in a molecule are most likely to participate in a chemical reaction.

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to pinpoint the sites for:

Nucleophilic attack (f⁺(r)): Where an electron is added.

Electrophilic attack (f⁻(r)): Where an electron is removed.

Radical attack (f⁰(r)): The average of the two.

Local softness is related to the Fukui function and describes the reactivity of a specific site in the molecule. A higher value of local softness indicates a more reactive site. Studies on other benzoic acid derivatives have shown that spin densities and the Fukui function f⁰ are good indicators of local reactivity toward free radicals. researchgate.net For this compound, these calculations would identify the specific atoms most susceptible to attack, providing a more detailed reactivity profile than MEP analysis alone.

Ab Initio and Semi-Empirical Methods for Electronic Structure

While DFT is highly popular, other quantum mechanical methods also play a role in studying electronic structures.

Ab initio methods , which derive from first principles without using empirical parameters, offer a hierarchy of accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate results, though at a significantly higher computational cost than DFT. utah.edu These methods are particularly important for benchmarking DFT results and for systems where electron correlation effects are very strong. The study of anions, such as the deprotonated carboxylate form of this compound, requires special care in ab initio calculations, particularly the use of diffuse functions in the basis set to accurately describe the loosely bound extra electron. utah.edu

Semi-empirical methods , such as AM1 or PM3, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they can be useful for quickly screening large numbers of molecules or for studying very large systems where more rigorous methods are computationally prohibitive. They can provide initial geometries for higher-level optimizations and offer qualitative insights into electronic properties. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling (for biologically active derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a ligand and its biological target at the molecular level. For derivatives of the this compound scaffold, molecular docking studies have been pivotal in elucidating their mechanism of action, particularly as enzyme inhibitors.

In the context of antidiabetic research, derivatives of sulfamoylbenzoic acid have been investigated for their potential to inhibit key carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov Postprandial hyperglycemia, a common feature of diabetes, can be managed by inhibiting these enzymes. nih.gov

One study focused on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. nih.gov Molecular docking simulations were performed to understand the binding modes of these compounds within the active sites of α-glucosidase and α-amylase. The docking studies revealed that these compounds interact with the active site of the enzymes through a combination of hydrogen bonding and various pi interactions. nih.gov For instance, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a highly active derivative, exhibiting significantly greater inhibitory potential against both α-amylase and α-glucosidase compared to the standard drug, acarbose. nih.gov

Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents. researchgate.netnih.gov Molecular docking simulations for these compounds against α-glucosidase and α-amylase showed binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov The most active compound in this series, 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide), demonstrated a fourfold increase in inhibitory activity against α-glucosidase and a sixfold increase against α-amylase when compared to acarbose. nih.gov The docking analysis of compound 5o with α-amylase revealed specific interactions: the oxygen of the 2-CH₃-5-NO₂ group formed a hydrogen bond with His:90, while the nitro group on the 2-Cl-4-NO₂ substituted phenyl ring interacted with His:232 through hydrogen bonds. nih.gov These detailed interaction models provide a structural basis for the observed inhibitory activity and guide further derivatization to enhance potency.

The stability of the ligand-protein complex for the most active compound 5o was further validated through molecular dynamics (MD) simulations, which suggested the stability of the compound within the binding sites of the target proteins. nih.gov

Table 1: Molecular Docking and Interaction Data for Selected Sulfamoylbenzoic Acid Derivatives

Compound Target Enzyme Binding Energy (kcal/mol) Interacting Residues Type of Interaction
3c α-glucosidase Not specified Active site residues Hydrogen bonding, Pi interactions
3c α-amylase Not specified Active site residues Hydrogen bonding, Pi interactions
5o α-amylase -9.8 to -7.9 His:90, His:232 Hydrogen bonding

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. nih.gov These approaches aim to develop predictive models that can guide the design of new, more potent derivatives. biolscigroup.us

QSAR studies on nitroaromatic compounds, a class to which this compound belongs, have been conducted to predict their various biological effects, including toxicity. nih.gov The predictive power of QSAR models relies on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govbiolscigroup.us These can include constitutional, topological, and quantum chemical descriptors. aimspress.com

For instance, in studies of nitroaromatic compounds, descriptors such as the octanol/water partition coefficient (LogKow), energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), and the maximum net atomic charge at the nitro nitrogen have been shown to be relevant for predicting biological activity. nih.gov

In the context of designing derivatives of sulfamoylbenzoic acid, cheminformatics approaches play a crucial role. drugdesign.org This interdisciplinary field leverages computational methods to solve chemical problems, including the design and screening of virtual compound libraries. drugdesign.org For example, after identifying a lead compound through experimental screening or docking studies, cheminformatics tools can be used to generate a library of virtual derivatives by modifying various functional groups.

The design of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives for antidiabetic activity involved such a rational design process. nih.govbenthamscience.com The synthesis of these compounds was followed by in vitro testing and in silico studies, including the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov These in silico predictions help in the early identification of candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development. nih.gov The synthesized compounds were found to adhere to Lipinski's rule of five and Veber's rule, indicating good oral bioavailability. nih.gov

Furthermore, the development of QSAR models can establish a mathematical relationship between the structural features of these derivatives and their observed inhibitory activities against targets like α-glucosidase and α-amylase. jmaterenvironsci.com By analyzing the contribution of different structural fragments and physicochemical properties to the biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success. nih.govnih.gov

Research Applications and Functional Investigations of 2 Nitro 5 Sulfamoylbenzoic Acid Derivatives and Analogues

Role as Chemical Building Blocks in Multistep Organic Synthesis

Nitro compounds are recognized as versatile and valuable intermediates in modern organic synthesis. nih.gov The diverse reactivity of the nitro group allows for a wide array of transformations, making these compounds ideal starting points for constructing complex molecular architectures. nih.gov Derivatives of 2-nitro-5-sulfamoylbenzoic acid serve as key building blocks in the synthesis of various heterocyclic and substituted aromatic compounds.

For instance, related structures like 4-chloro-2-fluoro-5-nitrobenzoic acid are employed as multireactive starting materials for preparing diverse nitrogen-containing heterocyclic scaffolds, which are significant in drug discovery. nih.gov The synthesis process often involves immobilizing the building block on a solid support, followed by sequential reactions such as chlorine substitution, reduction of the nitro group, and cyclization to yield target molecules like benzimidazoles and benzodiazepinediones. nih.gov

In a similar vein, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, an analogue, is a precursor for synthesizing a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov This process involves reacting the acid chloride intermediate with various amines to build a library of substituted benzamides. nih.gov Such multistep sequences, which begin with a functionalized nitrobenzoic acid, are integral to developing new chemical entities with potential therapeutic properties. chemrxiv.orgrsc.org The accessibility and reactivity of these nitro-aromatic acids make them convenient and versatile reagents for creating libraries of complex molecules for further investigation. nih.gov

Development of Novel Coordination Compounds and Metal Complexes

The carboxyl and sulfamoyl groups on the benzoic acid scaffold provide excellent sites for coordinating with metal ions, leading to the formation of stable metal complexes with unique properties.

The synthesis of metal complexes using sulfamoylbenzoic acid ligands is a well-established area of research. Transition metal complexes of o-sulfamoylbenzoic acid, for example, have been synthesized from saccharin. researchgate.netresearchgate.net The general synthetic route involves the reaction of the sulfamoylbenzoic acid ligand with a metal salt (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like acetone (B3395972), often with a base such as sodium carbonate, under reflux conditions. researchgate.net Similarly, Schiff base ligands derived from related benzoic acids can be reacted with metal salts like ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O in hot ethanol (B145695) to produce the corresponding metal complexes. nih.govyu.edu.jo

These synthetic efforts yield coordination compounds where the ligand binds to the metal center. walisongo.ac.id For example, o-sulfamoylbenzoic acid can act as a mono-anionic, bidentate ligand, coordinating with the metal ion to form complexes with defined stoichiometries, such as the ML₂ type. researchgate.netresearchgate.net The resulting complexes are often colored solids with good thermal stability. yu.edu.jo

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and bonding of these metal complexes. osti.goviaea.org

Technique Information Obtained Example Findings
FT-IR Spectroscopy Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies of functional groups (e.g., C=O, SO₂, C=N). orientjchem.orgA shift to a lower frequency for the C=N (azomethine) band indicates coordination through the nitrogen atom. orientjchem.org Shifts in the sulfonamide (SO₂) vibrations support coordination through the oxygen atoms. mdpi.com
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, helping to infer the geometry around the metal ion. osti.govThe electronic spectra of Co(II), Ni(II), and Cu(II) complexes can suggest an octahedral geometry. orientjchem.org
Elemental Analysis Determines the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. yu.edu.joAnalysis can confirm a 1:2 metal-to-ligand ratio in the synthesized complexes. yu.edu.jo
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the central metal ion. yu.edu.joData can reveal square pyramidal or octahedral geometries depending on the nature of the metal ion. researchgate.netyu.edu.jo
Molar Conductivity Assesses whether the complex is an electrolyte or non-electrolyte in solution. orientjchem.orgLow conductivity values indicate a non-electrolytic nature, suggesting that anions are coordinated to the metal ion rather than acting as counter-ions. yu.edu.joorientjchem.org
X-Ray Diffraction (XRD) Provides detailed information on crystal structure, including bond lengths, bond angles, and overall molecular geometry. iaea.orgSingle-crystal X-ray crystallography has been used to confirm the monoclinic crystal system and specific space groups for certain metal complexes. researchgate.net

These comprehensive studies have confirmed that sulfamoylbenzoic acids and their Schiff base derivatives can act as versatile ligands, forming stable complexes with various transition metals, often exhibiting octahedral or square pyramidal geometries. researchgate.netresearchgate.net

Investigation of Enzyme Inhibition by Derivatives

Derivatives of sulfamoylbenzoic acids are a cornerstone in the field of enzyme inhibition research, particularly for their potent and often selective interactions with metalloenzymes.

The sulfamoyl group is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.govmdpi.commdpi.comresearchgate.net Research has focused on modifying the core structure of sulfamoylbenzoic acids to achieve selective inhibition of specific CA isozymes, which is crucial for therapeutic applications.

A notable example involves derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide). A series of oxime ester derivatives of lasamide were synthesized and tested for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. bohrium.comnih.govacs.org These studies found that while many derivatives were potent inhibitors, some showed remarkable selectivity. Specifically, certain compounds were identified as highly selective inhibitors of the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms. nih.govacs.org For instance, derivative 11 from one study was highlighted for its selectivity toward hCA IX and XII. acs.org The introduction of different chemical moieties allows for the fine-tuning of inhibitory potency and selectivity. bohrium.comacs.org

Table of Inhibition Data for 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives against hCA Isoforms Kᵢ values are in nM. Lower values indicate stronger inhibition.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4 (phenyl) 101.414.241.345.2
5 (phenolic) 98.613.941.347.3
6 (chlorophenyl) 105.315.135.241.3
9 (cyanophenyl) 110.116.239.443.1
10 (O-benzyl) 109.515.835.441.5
16 (isopropyl oxime ester) 75.30.0445.349.3

Data sourced from ACS Medicinal Chemistry Letters. acs.org

These findings demonstrate that the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold is a promising platform for developing selective CA inhibitors, which could have applications in treating diseases like cancer where specific isoforms are overexpressed. bohrium.comresearchgate.net

Analogues of this compound have also been investigated as inhibitors of other classes of enzymes. A key example is the inhibition of deoxyribonuclease I (DNase I) by 2-nitro-5-thiosulfobenzoic acid (NTSB), a structural analogue. nih.govresearchgate.net

Research has shown that NTSB is a novel and specific inhibitor for bovine pancreatic DNase I (bpDNase I). nih.govresearchgate.net The inhibition mechanism is noteworthy because bpDNase I does not have any free sulfhydryl groups, which are the typical targets for such reagents. nih.gov Incubation of bpDNase I with NTSB at pH 7.5 results in the inactivation of the enzyme. researchgate.net This inactivation is due to covalent modification, and amino acid analysis suggests that the reaction sites are likely threonine and serine residues, rather than cysteine. nih.govresearchgate.net

The inhibition is highly specific; NTSB does not inactivate other enzymes such as DNase II, ribonuclease, chymotrypsin, or lysozyme (B549824) under the same conditions. nih.govresearchgate.net A related compound, 2-nitro-5-thiocyanobenzoic acid (NTCB), also acts as a specific inhibitor for DNase I, further highlighting the potential of this chemical scaffold for developing targeted enzyme inhibitors. nih.govfao.org

Exploration of Other Enzyme Targets (e.g., chorismate mutase)

While direct studies on this compound as an inhibitor of chorismate mutase are not extensively documented in publicly available research, the structural motifs present in this compound—namely the nitro group and the sulfonamide moiety—are of significant interest in the design of enzyme inhibitors. Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals, making it an attractive target for the development of novel antimicrobial agents.

The enzyme catalyzes the pericyclic Claisen rearrangement of chorismate to prephenate. nih.gov The transition state of this reaction is highly polarized, and inhibitors are often designed to mimic this state. Research into chorismate mutase inhibitors has explored a variety of molecular scaffolds. For instance, studies have investigated adamantane (B196018) derivatives, with substituents like phosphate (B84403) and carboxylate groups showing inhibitory activity against chorismate mutase from Aerobacter aerogenes. nih.gov

Furthermore, the exploration of inhibitors for other enzymes in the chorismate pathway, such as 4-amino-4-deoxychorismate synthase (ADCS), has revealed that compounds capable of acting as Michael acceptors can irreversibly inhibit these enzymes. mdpi.com This is relevant as the nitro group in this compound is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and its potential to interact with enzymatic residues.

Although specific research on this compound is lacking in this context, the known inhibitory activities of other nitro-containing and sulfonamide-bearing compounds against various enzymes suggest that derivatives of this acid could be promising candidates for future investigation as chorismate mutase inhibitors. The sulfonamide group, for example, is a well-established pharmacophore in a variety of enzyme inhibitors, including those for carbonic anhydrase. uniprot.org Future research could involve the synthesis and screening of analogues of this compound to explore their potential as inhibitors of chorismate mutase and other enzymes in the shikimate pathway.

Research into Antimicrobial and Antifungal Activities of Designed Analogues

Analogues of this compound, particularly those incorporating the nitroaromatic scaffold, have been the subject of research into their potential as antimicrobial and antifungal agents. The nitro group is a common feature in a number of synthetic and natural compounds exhibiting a broad spectrum of biological activities.

Structure-Activity Relationship Studies for Microbial Inhibition

Structure-activity relationship (SAR) studies on various nitroaromatic compounds have provided insights into the structural features that govern their antimicrobial and antifungal efficacy. The antimicrobial activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. researchgate.net

For instance, in a series of nitrofuran derivatives, quantitative structure-activity relationship (QSAR) analyses have shown that the antibacterial activity is influenced by electronic factors, as described by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential. nih.gov These studies suggest that while the reduction of the nitro group is a necessary step, it may not be the sole rate-determining factor in their mechanism of action. nih.gov

Furthermore, research on salicylanilide (B1680751) benzoates has demonstrated that substitutions on the phenyl rings significantly impact their antibacterial activity, with some derivatives showing potent inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of electron-withdrawing groups, such as nitro groups, has been explored in various scaffolds to enhance antimicrobial potency.

The following table summarizes key findings from SAR studies on related nitroaromatic compounds:

Compound ClassKey SAR FindingsReference(s)
Nitrofuran DerivativesAntibacterial activity is influenced by electronic parameters (Hammett constant, reduction potential). nih.gov
Amino/Nitro Substituted 3-ArylcoumarinsThe position of substituents on the coumarin (B35378) scaffold is crucial for activity against S. aureus. nih.gov
Salicylanilide BenzoatesSubstitutions on the phenyl rings significantly affect antibacterial activity. nih.gov

In Vitro Screening and Efficacy Studies against Pathogens

In vitro screening of various analogues and derivatives of nitro-containing aromatic acids has demonstrated their potential against a range of microbial pathogens. For example, derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid have been synthesized and evaluated for their antibacterial and antifungal activities. gazi.edu.tr These studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as against yeast-like fungi such as Candida albicans and Candida krusei. gazi.edu.tr

Nitroxoline, a nitro-containing compound, has shown excellent in vitro activity against various uropathogens, including Acinetobacter baumannii. nih.gov This suggests that the nitro-scaffold can be effective against challenging, drug-resistant pathogens.

The antifungal activity of substituted nitrobenzenes and anilines has also been investigated against a panel of fungi, including Aspergillus niger and Trichophyton mentagrophytes. researchgate.net These studies have identified several compounds with notable fungitoxicity.

The table below presents a summary of the in vitro antimicrobial activities of some relevant nitro-containing compounds against selected pathogens.

Compound/DerivativePathogen(s)Activity/ObservationReference(s)
2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivativesStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, C. kruseiSignificant antibacterial and antifungal activity observed for some derivatives. gazi.edu.tr
NitroxolineUropathogens, including Acinetobacter baumanniiExcellent in vitro inhibitory effect. nih.gov
Substituted Nitrobenzenes and AnilinesAspergillus niger, Trichophyton mentagrophytesSeveral compounds demonstrated significant fungitoxicity. researchgate.net

These findings underscore the potential of nitro-containing aromatic compounds as a source for the development of new antimicrobial and antifungal agents. Further research on specifically designed analogues of this compound could build upon this foundation to yield novel therapeutic candidates.

Q & A

Q. What are the optimal synthetic routes for 2-nitro-5-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfamoylation of a nitro-substituted benzoic acid precursor. A common approach is the reaction of 2-nitro-5-aminobenzoic acid with sulfamoyl chloride under controlled alkaline conditions (pH 8–10) to avoid hydrolysis of the sulfamoyl group. Temperature (0–5°C) and solvent choice (e.g., THF or DMF) are critical to minimize side reactions like over-sulfonation . For regioselective sulfamoylation, protecting the carboxylic acid group with a methyl ester during the reaction can improve specificity, followed by ester hydrolysis .

  • Key Parameters :

StepReagents/ConditionsPurpose
1. SulfamoylationSulfamoyl chloride, NaOH/THF, 0–5°CIntroduces sulfamoyl group
2. ProtectionMethyl ester formation (e.g., CH₃I/K₂CO₃)Prevents undesired carboxylate reactivity
3. HydrolysisHCl/MeOH, refluxRestores carboxylic acid group

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the sulfamoyl (-SO₂NH₂) and nitro (-NO₂) groups. The aromatic proton signals in the range of δ 7.5–8.5 ppm and the sulfamoyl NH₂ protons (δ 5.5–6.0 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₇H₆N₂O₆S: calc. 269.9974) .
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1540 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The nitro group is electron-withdrawing, activating the aromatic ring for nucleophilic substitution at the ortho/para positions. For example, reduction of the nitro group to an amine (using H₂/Pd-C or SnCl₂/HCl) enables coupling reactions (e.g., amide bond formation) for drug discovery . However, the nitro group’s stability under acidic/basic conditions must be verified to avoid unintended degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during sulfamoylation of nitrobenzoic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental optimization includes:
  • Directed ortho-Metalation : Using a directing group (e.g., ester) to guide sulfamoyl group placement .
  • Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions through rapid heating .
  • Protecting Group Strategies : Temporary protection of the carboxylic acid (e.g., as a tert-butyl ester) improves sulfamoyl group placement .

Q. How can this compound be applied in protein labeling or bioconjugation?

  • Methodological Answer : The sulfamoyl group can act as a leaving group in nucleophilic substitution reactions with thiols (-SH) in proteins (e.g., cysteine residues). For example:
  • Thiol-Ene Reactions : The nitro group stabilizes the transition state, enabling selective conjugation under mild conditions (pH 7.4, 25°C) .
  • Fluorescent Tagging : Coupling with dansyl chloride or FITC via the carboxylic acid group creates probes for imaging .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store in a desiccator at –20°C to prevent hydrolysis of the sulfamoyl group .
  • Light Sensitivity : The nitro group may undergo photodegradation; use amber vials .
  • Analytical Monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA/ACN gradient) detects degradation products (>95% purity threshold) .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Methodological Answer : Introducing halogens (e.g., Cl at position 4) enhances lipophilicity and membrane permeability. For example:
  • Antimicrobial Activity : Chloro-substituted derivatives show improved inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~2 µM) .
  • SAR Studies : Comparative assays (e.g., MIC testing) between this compound and its 4-chloro derivative reveal structure-activity trends .

Data Contradictions and Resolution

  • Evidence Conflict : Some studies report sulfamoylation at 0°C , while others use room temperature .
    • Resolution : Lower temperatures favor mono-sulfamoylation, while higher temperatures risk di-substitution. Reaction monitoring via TLC (eluent: EtOAc/hexane 3:1) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.